molecular formula C13H23NO4 B13884562 Tert-butyl (5R)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate

Tert-butyl (5R)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate

Cat. No.: B13884562
M. Wt: 257.33 g/mol
InChI Key: BGSBOSKFCNZQQQ-GFCCVEGCSA-N
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Description

Tert-butyl (5R)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate (CAS: 2920426-94-2) is a spirocyclic compound featuring a unique bicyclic framework with a tert-butyl carbamate protecting group. Its structure comprises a spiro[3.4]octane core, where a tetrahydrofuran (2-oxa) ring is fused to an azepane (7-aza) ring. The stereochemistry at the 5-position is defined as (R)-configuration, and the hydroxymethyl (-CH₂OH) and methyl (-CH₃) substituents at this position contribute to its stereochemical and functional diversity. This compound is of interest in medicinal chemistry, particularly as a building block for chiral ligands or protease inhibitors, though specific applications require further exploration .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl (5R)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate

InChI

InChI=1S/C13H23NO4/c1-11(2,3)18-10(16)14-5-12(4,7-15)13(6-14)8-17-9-13/h15H,5-9H2,1-4H3/t12-/m1/s1

InChI Key

BGSBOSKFCNZQQQ-GFCCVEGCSA-N

Isomeric SMILES

C[C@@]1(CN(CC12COC2)C(=O)OC(C)(C)C)CO

Canonical SMILES

CC1(CN(CC12COC2)C(=O)OC(C)(C)C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (5R)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. The synthesis may include the following steps:

    Protection of the amine group: The amine group is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the spirocyclic structure: This step involves cyclization reactions, often using reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the spiro junction.

    Introduction of the hydroxymethyl group: This can be achieved through hydroxymethylation reactions using formaldehyde and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5R)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Tert-butyl (5R)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Tert-butyl (5R)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. Its spirocyclic structure allows it to fit into enzyme active sites, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl (5R)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate with structurally analogous spirocyclic tert-butyl carbamates. Key differences in substituents, ring systems, and functional groups are highlighted:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
This compound 2920426-94-2 Not explicitly provided (inferred: ~C₁₂H₂₁NO₅) ~259.3 (estimated) 5-(hydroxymethyl), 5-methyl Spiro[3.4]octane; 2-oxa, 7-aza rings; (R)-configuration at C5
Tert-butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate N/A Not explicitly provided (inferred: ~C₁₁H₂₀N₂O₃) ~228.3 (estimated) 7-amino Spiro[3.4]octane; 5-oxa, 2-aza rings; amino group enhances nucleophilicity
Tert-butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate 2225144-48-7 C₁₂H₁₈ClNO₆S 339.79 5-(chlorosulfonyl)methyl, 7-oxo Spiro[3.4]octane; 6-oxa, 2-aza rings; sulfonyl chloride enables cross-coupling reactions
Tert-butyl (3R,5R,6S)-3,6-diphenyl-1-oxa-7-azaspiro[4.5]decane-7-carboxylate 200954-84-3 C₂₅H₃₁NO₃ 393.53 3,6-diphenyl Spiro[4.5]decane; 1-oxa, 7-aza rings; aryl groups increase steric bulk and lipophilicity

Research Findings and Discussion

Functional Group Impact on Reactivity

  • Hydroxymethyl vs. The latter is more prone to oxidation but versatile in peptide coupling .
  • Chlorosulfonyl vs. Methyl Substituents : The chlorosulfonyl group in CAS 2225144-48-7 introduces electrophilic reactivity, enabling nucleophilic substitution (e.g., with amines or alcohols), whereas the methyl group in the target compound enhances steric protection of the spirocyclic core .

Spiro Ring System Variations

  • Spiro[3.4]octane vs. Spiro[4.5]decane : The smaller spiro[3.4]octane system (evident in the target compound) imposes greater conformational rigidity compared to the larger spiro[4.5]decane (CAS 200954-84-3). The latter’s flexibility may improve binding to protein pockets in drug design .

Physicochemical Properties

  • Lipophilicity : The diphenyl analog (CAS 200954-84-3) has a higher calculated logP (~4.2) due to aromatic substituents, whereas the target compound’s hydroxymethyl group reduces logP (~1.8), enhancing aqueous solubility .

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